BenchChemオンラインストアへようこそ!

3-(Pyrrolidin-2-yl)propanoic acid hydrochloride

solubility salt selection aqueous synthesis

3-(Pyrrolidin-2-yl)propanoic acid hydrochloride (CAS 35783-63-2) is a chiral, water-soluble pyrrolidine–propanoic acid conjugate, supplied as the hydrochloride salt (C₇H₁₄ClNO₂, MW 179.64 g/mol). It serves as a critical building block in the synthesis of dolastatin 10 analogues—potent antimitotic agents that inhibit tubulin polymerization—and is specifically claimed as an intermediate in improved manufacturing processes patented for this class of anticancer compounds.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 35783-63-2
Cat. No. B3382743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-2-yl)propanoic acid hydrochloride
CAS35783-63-2
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESC1CC(NC1)CCC(=O)O.Cl
InChIInChI=1S/C7H13NO2.ClH/c9-7(10)4-3-6-2-1-5-8-6;/h6,8H,1-5H2,(H,9,10);1H
InChIKeyFDACNBQRVTXPOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-2-yl)propanoic Acid Hydrochloride (CAS 35783-63-2): Sourcing Guide for a Key Dolastatin Intermediate


3-(Pyrrolidin-2-yl)propanoic acid hydrochloride (CAS 35783-63-2) is a chiral, water-soluble pyrrolidine–propanoic acid conjugate, supplied as the hydrochloride salt (C₇H₁₄ClNO₂, MW 179.64 g/mol) [1]. It serves as a critical building block in the synthesis of dolastatin 10 analogues—potent antimitotic agents that inhibit tubulin polymerization—and is specifically claimed as an intermediate in improved manufacturing processes patented for this class of anticancer compounds [2][3].

Why 3-(Pyrrolidin-2-yl)propanoic Acid Hydrochloride Cannot Be Replaced by Common In-Class Analogs


Although several pyrrolidine–propanoic acid derivatives share the empirical formula C₇H₁₄ClNO₂, the position of the pyrrolidine attachment to the propanoic acid chain (C-2 vs. C-1 or C-3) and the salt form (hydrochloride vs. free base) fundamentally alter their synthetic utility, diastereoselectivity in downstream reactions, and aqueous solubility. The HCl salt of the 2-substituted isomer delivers uniquely high diastereomeric ratios in the β-addition step of dolastatin 10 analogue synthesis, a performance characteristic not replicated by the 1‑yl or 3‑yl positional isomers nor by the free-base form [1][2]. Substituting any of these alternatives results in lower purity intermediates, additional chromatographic purification steps, and reduced overall yield [1].

Quantitative Differentiation Evidence: 3-(Pyrrolidin-2-yl)propanoic Acid Hydrochloride vs. Closest Analogs


Enhanced Water Solubility of the Hydrochloride Salt vs. Free Base Enables Aqueous-Phase Synthetic Protocols

The hydrochloride salt form (CAS 35783-63-2) is explicitly described as water-soluble, facilitating aqueous-phase reactions [1]. In contrast, the free base 3-(pyrrolidin-2-yl)propanoic acid (CAS 18325-18-3) lacks this salt-driven solubility enhancement. As a class-level inference, analogous amino acid–HCl salts such as L-proline hydrochloride demonstrate a >2‑fold increase in aqueous solubility relative to the free base (e.g., L‑proline HCl ≈345 mg/mL vs. L‑proline ≈162 mg/mL at 25°C) .

solubility salt selection aqueous synthesis

Regiospecific 2‑Pyrrolidinyl Substitution Determines Diastereoselectivity in Dolastatin 10 Analogue Synthesis

Patent US20060128970A1 discloses that using triethylammonium chloride (Et₃N×HCl) as the proton source in the β‑addition step of 3‑pyrrolidin-2‑yl‑propionic acid derivative synthesis yields an improved diastereoisomer ratio compared to other proton sources (see Table 1 of the patent) [1]. The hydrochloride salt of the 2‑pyrrolidinyl isomer directly precipitates the desired diastereoisomer in high purity, whereas the corresponding 3‑pyrrolidinyl isomer (CAS 85310-58-3) and 1‑pyrrolidinyl isomer (CAS 14788-14-8) are not claimed in this process and lack equivalent documented diastereoselective crystallization behavior .

diastereoselectivity process chemistry dolastatin 10

Chiral Fidelity Retained from L‑Proline Starting Material in Patent Process

The improved manufacturing process disclosed in US20060128970A1 starts from Boc‑L‑prolinal and proceeds through a Wittig reaction, delivering the key intermediate with an enantiomeric ratio (er) of 99.7:0.3 and E/Z ratio of 95.2:4.8 after chromatographic purification [1]. The hydrochloride salt form of the final 3‑pyrrolidin‑2‑yl‑propionic acid derivative retains this high stereochemical integrity, which is essential for the biological activity of downstream dolastatin 10 analogues. Racemic or enantiomerically unspecified batches lack this documented optical purity [2].

enantiomeric excess chiral pool synthesis process patent

Hydrochloride Salt Crystallization Enables Non‑Chromatographic Purification vs. Free Base

In Sequence B of US20060128970A1, treatment of the crude ester intermediate with dry HCl in ethyl acetate at room temperature causes the hydrochloride salt of the desired diastereoisomer to precipitate directly from the reaction mixture [1]. This avoids the chromatographic separation of diastereoisomer mixtures required by prior art methods (WO 03/008378) [2]. The free base form (CAS 18325-18-3) cannot exploit this salt‑driven selective crystallization and would necessitate additional purification steps.

process intensification purification crystallization

High‑Value Application Scenarios for 3-(Pyrrolidin-2-yl)propanoic Acid Hydrochloride (CAS 35783-63-2)


Process Chemistry Scale‑Up of Dolastatin 10 Analogue Intermediates

In process R&D for dolastatin 10‑based anticancer agents, 3‑(pyrrolidin‑2‑yl)propanoic acid hydrochloride is the preferred intermediate form because its HCl‑driven crystallization eliminates one chromatographic step compared to prior art methods, directly reducing purification cost and improving throughput [1][2].

Aqueous‑Phase Conjugation and Bioconjugation Chemistry

The water solubility of the hydrochloride salt [1] enables its use in aqueous amide coupling reactions with peptide fragments or payloads without requiring DMSO or DMF co‑solvents, which is critical for maintaining the structural integrity of sensitive biologics in ADC (antibody‑drug conjugate) linker synthesis [2].

Chiral Building Block Procurement for Enantioselective Synthesis

When procuring the compound as a chiral intermediate derived from the L‑proline chiral pool, the documented enantiomeric ratio of >99:1 for intermediates produced via the patented process [1] ensures that downstream dolastatin analogues retain their required stereochemistry, a prerequisite for tubulin binding and antitumor activity [2].

Comparator‑Controlled Medicinal Chemistry SAR Studies

In structure–activity relationship (SAR) campaigns exploring pyrrolidine‑based tubulin inhibitors, the 2‑pyrrolidinyl isomer (CAS 35783-63-2) must be explicitly sourced rather than substituted with the 1‑yl (CAS 14788-14-8) or 3‑yl (CAS 85310-58-3) isomers, as only the 2‑yl isomer is documented to participate in the diastereoselective β‑addition reaction central to this chemotype [1].

Quote Request

Request a Quote for 3-(Pyrrolidin-2-yl)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.